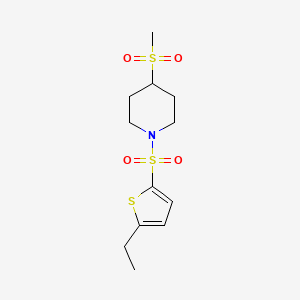

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

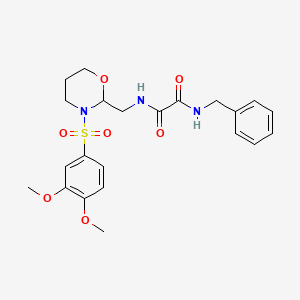

1-((5-Ethylthiophen-2-yl)sulfonyl)-4-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C12H19NO4S3 and its molecular weight is 337.47. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Sulfonyl Hydrazone Derivatives

A study by Karaman et al. (2016) demonstrates the synthesis of sulfonyl hydrazone derivatives incorporating piperidine rings, which play a significant role in medicinal chemistry. These compounds were evaluated for their antioxidant and anticholinesterase activities, revealing potential therapeutic applications in managing oxidative stress-related diseases and neurodegenerative disorders (Karaman et al., 2016).

N-Alkylated Arylsulfonamides of (Aryloxy)ethyl Piperidines

Research by Canale et al. (2016) explored N-alkylation in arylsulfonamide derivatives of (aryloxy)ethyl piperidines, leading to the identification of potent and selective ligands for the 5-HT7 receptor, which could be instrumental in developing new treatments for central nervous system (CNS) disorders (Canale et al., 2016).

Piperidines as 5-HT(2A) Receptor Antagonists

Fletcher et al. (2002) discovered a series of sulfones acting as high-affinity, selective 5-HT(2A) receptor antagonists. This research highlights the potential for developing new psychiatric medications, particularly for disorders related to serotonin dysregulation (Fletcher et al., 2002).

Anticancer Potential of Piperidine Derivatives

A study by Rehman et al. (2018) on piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids suggests their potential as anticancer agents. This research adds to the growing body of evidence supporting the utility of piperidine derivatives in oncology (Rehman et al., 2018).

Antimicrobial Activity of Piperidine Derivatives

Vinaya et al. (2009) investigated the antimicrobial efficacy of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens affecting tomato plants. This study underscores the potential agricultural applications of piperidine derivatives in protecting crops from bacterial and fungal diseases (Vinaya et al., 2009).

Mechanism of Action

Mode of Action

It is suggested that it may involve a radical approach . .

Biochemical Pathways

It is known that the compound may be involved in the protodeboronation of alkyl boronic esters .

Result of Action

It is suggested that the compound may be involved in the formal anti-Markovnikov alkene hydromethylation , but the specific molecular and cellular effects of this action are yet to be elucidated.

Properties

IUPAC Name |

1-(5-ethylthiophen-2-yl)sulfonyl-4-methylsulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4S3/c1-3-10-4-5-12(18-10)20(16,17)13-8-6-11(7-9-13)19(2,14)15/h4-5,11H,3,6-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJUZCJPDAQYHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(4-methyl-1,3-thiazol-2-yl)-1-(prop-2-enoyl)pyrrolidin-3-yl]acetamide](/img/structure/B2963584.png)

![5-Iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid](/img/structure/B2963586.png)

![3-(4-chlorophenyl)-1-[(3-chlorophenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2963589.png)

![3-{[1-(1-Benzofuran-2-carbonyl)pyrrolidin-3-yl]oxy}-1,2,5-thiadiazole](/img/structure/B2963590.png)

![2-(4-chlorophenoxy)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2963591.png)

![6-benzyl-3-{[4-(2-pyridyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2963595.png)